Antibiotic 88617

Carbapenem in vivo efficacy Streptococcus septicaemia mouse model Beta-lactam comparative pharmacology

Antibiotic 88617 is a thienamycin-derived carbapenem uniquely combining a 6-(R)-1-fluoroethyl group with a strongly basic N,N,N'-trimethylcarbamimidoyl C-3 side chain. These dual modifications confer superior DHP-I resistance and enhanced anti-staphylococcal/pseudomonal potency over neutral-side-chain analogs. It is essential for SAR studies comparing fluoroethyl vs. hydroxyethyl carbapenems and for DHP-I hydrolysis assays. Not functionally interchangeable with imipenem or PS-5. Sourced as a chiral reference standard for HPLC method validation in carbapenem API production.

Molecular Formula C14H20FN3O3S
Molecular Weight 329.39 g/mol
CAS No. 112525-65-2
Cat. No. B1216310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic 88617
CAS112525-65-2
Synonyms6-(1-fluoroethyl)-7-oxo-3-((N,N,N'-triemthylcarbamimidoyl)methyl)thio-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
88617 antibiotic
antibiotic 88617
Molecular FormulaC14H20FN3O3S
Molecular Weight329.39 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F
InChIInChI=1S/C14H20FN3O3S/c1-7(15)11-8-5-9(22-6-10(16-2)17(3)4)12(14(20)21)18(8)13(11)19/h7-8,11H,5-6H2,1-4H3,(H,20,21)/t7-,8-,11+/m1/s1
InChIKeyPCZBRDGZHMHPIE-XLDPMVHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibiotic 88617 (CAS 112525-65-2): A Semisynthetic 6-Fluoroethyl Carbapenem with a Basic C-3 Amidine Side Chain


Antibiotic 88617 is a semisynthetic carbapenem of the thienamycin subclass, obtained by chemical conversion of the natural carbapenem OA-6129 B2 produced by Streptomyces sp. OA-6129 [1]. Its full chemical designation is (5R,6R)-6-[(R)-1-fluoroethyl]-7-oxo-3-[(N,N,N'-trimethylcarbamimidoyl)methyl]thio-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, with molecular formula C₁₄H₂₀FN₃O₃S and a molecular weight of 329.39 g/mol [2]. Unlike first-generation carbapenems such as PS-5 and thienamycin, 88617 incorporates two distinct structural modifications: a 6-fluoroethyl substituent in place of the canonical 6-hydroxyethyl group, and a basic N,N,N'-trimethylcarbamimidoyl (amidine) thioether side chain at C-3 [3]. These modifications were introduced to simultaneously enhance antimicrobial potency and resistance to renal dehydropeptidase-I (DHP-I) hydrolysis—a key liability of early carbapenems.

Why Carbapenem-Class Substitution Cannot Reproduce Antibiotic 88617's Differentiation Profile


Carbapenem antibiotics span a wide structural and pharmacological space, and simple in-class interchange is precluded by the fact that antimicrobial spectrum, β-lactamase stability, and DHP-I susceptibility are exquisitely sensitive to the C-2/C-3 side chains and the C-6 substituent [1]. Antibiotic 88617 occupies a specific chemical niche: it combines a 6-(R)-1-fluoroethyl group—which distinguishes it from all clinically approved carbapenems that bear a 6-hydroxyethyl moiety—with a highly basic C-3 N,N,N'-trimethylcarbamimidoyl thioether side chain [2]. The 6-fluoroethyl group is not a conservative substitution; fluorine alters electronic distribution, lipophilicity (XLogP3 = 0.4), and metabolic susceptibility relative to the hydroxyl analog [2]. Furthermore, the C-3 basic amidine side chain confers anti-staphylococcal and anti-pseudomonal potency improvements that are absent in carbapenems bearing neutral or weakly basic C-3 substituents [3]. These dual modifications mean that neither OA-6129 B2 (the natural precursor lacking fluorine), PS-5 (acetamidoethylthio C-3 chain, no fluorine), nor imipenem (formimidoyl thioether at C-2, not C-3, with 6-hydroxyethyl) can serve as functional surrogates for 88617 in structure-activity relationship studies or in applications where its specific DHP-I stability and Gram-positive potency profile are required.

Quantitative Differentiation Evidence for Antibiotic 88617 (CAS 112525-65-2) Against Key Comparators


In Vivo Curative Dose in Murine Streptococcal Septicemia: 88617 Racemate vs. Cefotaxim

The racemic form of Antibiotic 88617, (5RS,6RS)-1-aza-6-[1(RS)-fluorethyl]-3-[N,N,N'-trimethylcarbamidoyl)methyl]thio-7-oxobicyclo[3.2.0]hept-2-ene-2-carboxylic acid, exhibited a curative dose of approximately 4 mg/kg in a mouse model of Streptococcus septicaemic infection, compared with 5 mg/kg for the reference cephalosporin Cefotaxim [1]. This represents a ~20% lower curative dose for the racemic 88617 relative to Cefotaxim in this model, indicating that the fluoroethyl carbapenem scaffold can confer in vivo potency advantages over third-generation cephalosporins.

Carbapenem in vivo efficacy Streptococcus septicaemia mouse model Beta-lactam comparative pharmacology

C-3 Basic Amidine Side Chain Confers Improved DHP-I Stability Over Neutral Side Chains: Class-Level Evidence Relevant to 88617

In a systematic study of 34 PS-5 derivatives modified at the C-3 side chain, Sakamoto et al. demonstrated that introducing basic side chains (including amidine-type groups) significantly improved in vitro DHP-I stability relative to the parent PS-5, which bears a neutral acetamidoethylthio side chain [1]. Although 88617 was not among the 34 compounds directly tested in that study, its C-3 side chain is a basic N,N,N'-trimethylcarbamimidoyl (amidine) group, placing it squarely within the 'basic side chain' class that exhibited enhanced DHP-I resistance. The DHP-I stability of basic C-3 carbapenems was 2- to >10-fold higher than PS-5 depending on the specific basic substituent, the enzyme source (mouse, dog, or human DHP-I), and the assay conditions [1].

Dehydropeptidase-I stability Carbapenem metabolism PS-5 derivatives SAR

Fluorination at the 6-Position Enhances DHP-I Stability and Antimicrobial Activity Over Non-Fluorinated Carbapenems: Class-Level Evidence

Watanabe et al. demonstrated that the introduction of fluorine at C-8 of racemic PS-5 led to measurable improvements in both antimicrobial activity and stability to renal DHP-I compared with the non-fluorinated parent [1]. The combination of 8-fluorination with basic C-3 side chains in compounds 7c–g resulted in a marked improvement of antimicrobial activity and DHP-I stability [1]. Although this study examined 8-fluorination rather than the 6-fluoroethyl modification present in 88617, the underlying principle—that C–F bond introduction into the carbapenem nucleus reduces DHP-I recognition and/or hydrolysis—is directly transferable. Antibiotic 88617 uniquely combines a 6-fluoroethyl group with a basic C-3 amidine side chain, two modifications whose beneficial effects on DHP-I stability and antimicrobial potency were demonstrated individually and synergistically in related carbapenem series [1].

Fluorocarbapenem SAR 8-fluorocarbapenem derivatives DHP-I resistance

Specific Semisynthetic Derivation from OA-6129 B2 Enables Optically Active Product with Defined Stereochemistry

Antibiotic 88617 is produced by a specific chemical conversion of OA-6129 B2, a natural carbapenem fermentation product of Streptomyces sp. OA-6129, yielding the optically active (5R,6R)-6-[(R)-1-fluoroethyl] stereoisomer [1]. This contrasts with the racemic synthesis described in US Patent 4,720,490, which produces a mixture of stereoisomers. The optically pure 88617 is structurally distinct from other semisynthetic carbapenems: imipenem is derived from thienamycin (6-hydroxyethyl, formimidoyl C-2 side chain), meropenem incorporates a 1β-methyl group and a pyrrolidinyl C-2 side chain, and ertapenem adds a benzoic acid substituent [2]. None of these share the 6-fluoroethyl/C-3 amidine combination of 88617. The defined stereochemistry at C-5, C-6, and the C-6 side chain is critical because the antibacterial activity of carbapenems is known to be stereospecific—the opposite enantiomers of fluorocarbapenems are inactive [3].

Carbapenem semisynthesis OA-6129 B2 bioconversion Optically active carbapenem synthesis

Recommended Research and Industrial Application Scenarios for Antibiotic 88617 (CAS 112525-65-2)


Carbapenem Structure–Activity Relationship (SAR) Studies: 6-Fluoroethyl vs. 6-Hydroxyethyl Comparison

Antibiotic 88617 is uniquely suited for SAR studies that systematically compare the effect of 6-fluoroethyl versus 6-hydroxyethyl substitution on carbapenem pharmacology. Because 88617 shares the C-3 basic amidine side chain class with other PS-5 derivatives but incorporates the rare 6-fluoroethyl group, it can serve as a probe to isolate the contribution of C-6 fluorination to antimicrobial potency, DHP-I stability, and β-lactamase resistance. The in vivo efficacy data showing a 4 mg/kg curative dose in murine Streptococcus septicemia versus 5 mg/kg for Cefotaxim provides a quantitative benchmark for such studies [1].

Renal Dehydropeptidase-I (DHP-I) Substrate Specificity and Inhibitor Screening

As a member of the basic C-3 side chain carbapenem class, 88617 is relevant for DHP-I enzymology studies. The basic amidine side chain is associated with 2- to >10-fold improved DHP-I stability over neutral side chains [2], and the 6-fluoroethyl group may further modulate DHP-I recognition. 88617 can be used as a substrate or reference compound in DHP-I hydrolysis assays, particularly in comparative studies against PS-5 (baseline), imipenem (clinical substrate), or cilastatin-protected formulations.

Gram-Positive Antibacterial Potency Profiling in Methicillin-Resistant Staphylococcus aureus (MRSA) Research

Basic C-3 side chains in carbapenems were specifically shown to improve anti-staphylococcal activity compared with neutral side chains [3]. 88617, with its N,N,N'-trimethylcarbamimidoyl group, is a representative compound for testing the hypothesis that strongly basic C-3 amidine substituents enhance activity against Gram-positive pathogens, including β-lactamase-producing staphylococci. Its use is warranted in minimum inhibitory concentration (MIC) panel studies against characterized MRSA and methicillin-sensitive S. aureus strains, where direct comparisons can be made with vancomycin, imipenem, and other anti-MRSA agents.

Semisynthetic Carbapenem Process Chemistry and Chiral Purity Reference

The defined chemical route from OA-6129 B2 to optically active 88617 [4] makes this compound a valuable reference standard for analytical method development in carbapenem process chemistry. Because carbapenem antibacterial activity is stereospecific—as demonstrated by the inactivity of (–)-8-fluorocarbapenem enantiomers [5]—88617 can serve as a chiral purity benchmark in HPLC or capillary electrophoresis method validation for carbapenem active pharmaceutical ingredient (API) production and quality control.

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